molecular formula C7H7BrN2O B13514698 4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13514698
M. Wt: 215.05 g/mol
InChI Key: XZHHSVUASNWFLB-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde, with the chemical formula C₃H₃BrN₂, is a heterocyclic compound. Its molecular weight is approximately 146.97 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) .

Preparation Methods

The synthetic route to 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde involves the following steps:

    Bromination of Pyrazole Ring: Bromination of the pyrazole ring at position 4 yields the bromopyrazole intermediate.

    Cyclopropanation: The bromopyrazole intermediate undergoes cyclopropanation to introduce the cyclopropyl group.

    Formylation: Finally, formylation of the cyclopropylpyrazole results in this compound.

Industrial production methods may involve variations of these steps, optimized for efficiency and yield.

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde can participate in various reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other functional groups.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can undergo substitution reactions. Common reagents include bromine, cyclopropane, and formylating agents.

Major products:

    4-Bromo-1-cyclopropyl-1H-pyrazole-5-carboxylic acid: Formed by oxidation.

    4-Cyclopropyl-1H-pyrazole-5-carbaldehyde: Formed by reduction.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a building block for drug discovery.

    Pesticide Development: Due to its heterocyclic nature.

    Materials Science: For functionalized materials synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-2-cyclopropylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c8-6-3-9-10(5-1-2-5)7(6)4-11/h3-5H,1-2H2

InChI Key

XZHHSVUASNWFLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)Br)C=O

Origin of Product

United States

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